molecular formula C13H15NO B159461 2-(7-Methoxynaphthalen-1-yl)ethanamine CAS No. 138113-09-4

2-(7-Methoxynaphthalen-1-yl)ethanamine

Cat. No. B159461
M. Wt: 201.26 g/mol
InChI Key: YXDUMIVUPSVYLB-UHFFFAOYSA-N
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Description

2-(7-Methoxynaphthalen-1-yl)ethanamine, also known as 2-(7-Methoxy-1-naphthyl)ethylamine, is a chemical compound with the molecular weight of 201.27 . It is typically a white to yellow solid . This compound is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder .


Synthesis Analysis

The synthesis of 2-(7-Methoxynaphthalen-1-yl)ethanamine involves a dehydroaromatization process . The process involves dissolving the compound in a toluene solution and adding it to a reaction solution at a temperature of 25°C. After stirring for 2 hours, the reacting liquid is filtered and cleaned with alkali, washed, and desolventized under pressure. The residue is then recrystallized with ethanol to obtain the final product .


Molecular Structure Analysis

The InChI code for 2-(7-Methoxynaphthalen-1-yl)ethanamine is 1S/C13H15NO.ClH/c1-15-12-6-5-10-3-2-4-11 (7-8-14)13 (10)9-12;/h2-6,9H,7-8,14H2,1H3;1H .


Physical And Chemical Properties Analysis

2-(7-Methoxynaphthalen-1-yl)ethanamine is a white to yellow solid . It has a molecular weight of 201.27 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antidepressant Potential

Research has highlighted the synthesis and evaluation of amide side-chain modified Agomelatine analogues, starting from 2-(7-methoxynaphthalen-1-yl) ethanamine. One analogue demonstrated significant antidepressant-like activity and presented relatively low toxicity to normal cells. This finding indicates the potential of these compounds as me-better drug candidates of Agomelatine (Chang et al., 2014).

Antimicrobial Activity

A study conducted on the multicomponent synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, derived from 1-(1-methoxynaphthalen-2-yl)ethanone/1-(2-methoxynaphthalen-1-yl)ethanone, demonstrated significant in vitro antibacterial and antifungal activities. These compounds could have potential applications in combating microbial infections (Ashok et al., 2014).

Catalytic Applications

Palladium(II) complexes involving 2-(7-Methoxynaphthalen-1-yl)ethanamine derivatives have been identified as effective catalysts for the methoxycarbonylation of higher olefins. This process is crucial for synthesizing esters, which are valuable in various industrial applications (Zulu et al., 2020).

Anti-Obesity Effect

Compounds derived from 2-naphthyl ethylamine, related to 2-(7-Methoxynaphthalen-1-yl)ethanamine, have shown promising anti-obesity effects in preliminary studies. The research indicated that the anti-obesity effect improved with electron-donating groups on the N-atom, providing a potential pathway for developing obesity treatments (Fei, 2009).

Synthesis of Apremilast

A novel synthetic route for Apremilast, an inhibitor of phosphodiesterase 4, involved the use of derivatives of 2-(7-Methoxynaphthalen-1-yl)ethanamine. This approach improved the total yield of synthesis by 30%, showcasing the compound's significance in the pharmaceutical manufacturing process (Shan et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDUMIVUPSVYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CCN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453436
Record name 2-(7-methoxynaphthalen-1-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxynaphthalen-1-yl)ethanamine

CAS RN

138113-09-4
Record name 7-Methoxy-1-naphthaleneethanamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(7-methoxynaphthalen-1-yl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthaleneethanamine, 7-methoxy
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Synthesis routes and methods I

Procedure details

A solution of (7-methoxynaphth-1-yl)acetonitrile in ethanol saturated with ammonia is placed in an autoclave. Raney nickel and hydrogen are added under 300 atmospheres.
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Synthesis routes and methods II

Procedure details

56 g 7-methoxy-1-naphthaleneacetonitrile, 120 ml ammonia water, 332 ml 95% ethanol, 20 g Raney-Ni were added into autoclave. H2 was introduced after vacuuming it. The operation was repeated for 3 times. The reaction was stirred for 12 hours while H2 was introduced and the condition of 300 atm and 60° C. was maintained. After completion of the reaction, the reaction was kept overnight at room temperature. On the next day, it was vacuumed and N2 gas was introduced. The autoclave was opened up, and the reaction solution was filtered to remove the catalyst. The filtrate was vacuum evaporated until dry to obtain 56 g light green oil. The content is measured as 96.95% by HPLC, and the yield is 95%.
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56 g
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95%

Synthesis routes and methods III

Procedure details

480 mg of the compound obtained in Step B dissolved in THF (20 ml) are introduced into a reactor, followed by 2 eq. of AlCl3 and finally, slowly, 6 eq. of BH3.THF solution, and the reaction mixture is stirred for 2.5 hours. Water (12 ml) is then added, followed by 25 ml of 1N sodium hydroxide solution together with 800 mg of solid sodium hydroxide, and three extractions with methyl tert-butyl ether (20 ml) are carried out. The solvents are then dried over Na2SO4 and then evaporated off to yield the title product in the form of a yellow oil in a yield of 80% and with a chemical purity of 95%.
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80%

Synthesis routes and methods IV

Procedure details

In a reactor, 1 g of the compound obtained in Step C and 5 eq. of NaBH4 are introduced into a 2-propanol/water 6/1 mixture, and the mixture is stirred at ambient temperature. Acetic acid (0.2 eq.) is then added and the reaction mixture is heated at 80° C. for 8 hours. After evaporating off the solvents and co-evaporation of water with toluene, the crude residue obtained is used directly in the acetylation reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Methoxynaphthalen-1-yl)ethanamine
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2-(7-Methoxynaphthalen-1-yl)ethanamine
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2-(7-Methoxynaphthalen-1-yl)ethanamine
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Citations

For This Compound
4
Citations
Y Chang, W Pi, W Ang, Y Liu, C Li, J Zheng… - Bioorganic & Medicinal …, 2014 - Elsevier
In this work, nineteen analogues of Agomelatine were readily synthesized through structural modification of the acetamide side-chain starting from the key common intermediate 2-(7-…
Number of citations: 9 www.sciencedirect.com
W Ang, G Chen, L Xiong, Y Chang, W Pi, Y Liu… - European Journal of …, 2014 - Elsevier
In this study, a series of novel naphthalene compounds were synthesized and screened for their antidepressant-like activities in vitro and in vivo. Their values for two descriptors (ClogP, …
Number of citations: 16 www.sciencedirect.com
Z Yu, Z Cheng, C Xie, S Zeng, H Deng, P Liu… - Journal of Wuhan …, 2019 - Springer
Nano-NiO and bulk NiO were prepared from Ni(AC) 2 ·4H 2 O by coordination precipitation using aqueous ammonia and by a solid state reaction, respectively. The nickel oxide …
Number of citations: 2 idp.springer.com
B Kandagatla, VVNKV Prasada, GM Reddy, SC Rao… - Tetrahedron …, 2012 - Elsevier
A facile synthesis of melatonergic antidepressant agomelatine - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books RegisterSign in View PDF Download …
Number of citations: 13 www.sciencedirect.com

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